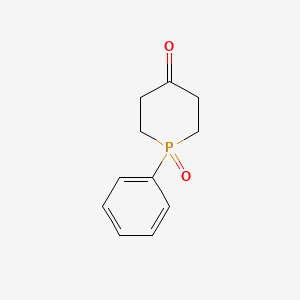

1-Phenylphosphinan-4-one 1-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13O2P |

|---|---|

Molecular Weight |

208.19 g/mol |

IUPAC Name |

1-oxo-1-phenyl-1λ5-phosphinan-4-one |

InChI |

InChI=1S/C11H13O2P/c12-10-6-8-14(13,9-7-10)11-4-2-1-3-5-11/h1-5H,6-9H2 |

InChI Key |

IVCQUOFBVFOENY-UHFFFAOYSA-N |

Canonical SMILES |

C1CP(=O)(CCC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylphosphinan 4 One 1 Oxide

Historical and Contemporary Routes to Phosphinanone Ring Systems

The construction of the phosphinanone ring, the central structural motif of 1-Phenylphosphinan-4-one 1-oxide, has been approached through various synthetic strategies, evolving from classical methods to more refined contemporary routes.

Historically, the synthesis of phosphinane rings often involved cyclization reactions of difunctionalized precursors. One of the foundational methods for constructing six-membered rings is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester. youtube.com While broadly applied to carbocyclic systems, its application to the synthesis of phosphinane-4-ones would involve a precursor containing both a phosphine (B1218219) and two ester functionalities at appropriate positions.

A more direct and widely utilized contemporary method for the formation of the 1-phenylphosphinan-4-one ring is the phospha-Michael addition. google.comresearchgate.netrsc.orgresearchgate.net This reaction involves the conjugate addition of a primary or secondary phosphine to an α,β-unsaturated ketone. In the context of synthesizing 1-phenylphosphinan-4-one, this typically involves the reaction of phenylphosphine (B1580520) with a suitable α,β-unsaturated ketone. A common and commercially available Michael acceptor for this purpose is methyl vinyl ketone. researchgate.net The reaction proceeds via the nucleophilic attack of the phosphine on the β-carbon of the ketone, followed by intramolecular cyclization.

Another contemporary approach involves the [4+2] cycloaddition (Diels-Alder reaction) between a phosphole and a suitable dienophile, followed by subsequent transformations to yield the saturated phosphinanone ring. However, for the specific case of 1-phenylphosphinan-4-one, the Michael addition approach remains a more direct and commonly cited strategy.

The synthesis of related phosphinanone structures, such as biaryl phosphorinanes, has been achieved through the phospha-Michael addition of primary biarylphosphines to 1,1,5,5-tetraalkylpenta-1,4-dien-3-ones, followed by ketalization of the resulting phosphinanones. rsc.org This highlights the versatility of the Michael addition in constructing diverse phosphinanone frameworks.

Oxidative Transformations to Form 1-Oxide Derivatives

The conversion of the trivalent phosphorus atom in 1-phenylphosphinan-4-one to the pentavalent phosphine oxide is a crucial step in the synthesis of the target compound. This oxidation is typically achieved using a variety of oxidizing agents, ranging from common laboratory reagents to more specialized compounds.

Hydrogen peroxide (H₂O₂) is a widely used and effective oxidant for converting phosphines to their corresponding oxides. nih.govmasterorganicchemistry.com The reaction is generally clean and efficient. The oxidation state of oxygen in hydrogen peroxide is -1, making it a good oxidizing agent. nih.govmasterorganicchemistry.com

Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent that can be employed for this transformation. nih.gov It is capable of oxidizing a wide range of organic molecules, including the conversion of aldehydes and some ketones to carboxylic acids under certain conditions. nih.govmdpi.com However, under controlled conditions, it can selectively oxidize the phosphorus center. The reaction of alkenes with KMnO₄ can lead to glycols or, under harsher conditions, cleavage of the carbon-carbon bond. nih.govmdpi.com

A milder and often highly selective reagent for the oxidation of phosphines is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This peroxyacid is known for its ability to deliver an oxygen atom to various substrates, including the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones. nih.gov Its application to 1-phenylphosphinan-4-one would be expected to cleanly yield the corresponding 1-oxide derivative.

The choice of oxidizing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. For a substrate like 1-phenylphosphinan-4-one, which contains a ketone functionality, milder reagents like hydrogen peroxide or m-CPBA are often preferred to avoid potential side reactions at the carbonyl group.

Preparation of Functionalized this compound Precursors

The synthesis of this compound often relies on the preparation of key precursors that can be efficiently cyclized and oxidized. These precursors are typically open-chain molecules containing the necessary phenylphosphine oxide moiety and a reactive functional group that facilitates the formation of the six-membered ring.

One important class of precursors is β-ketophosphine oxides. These compounds contain a carbonyl group at the β-position relative to the phosphorus atom. The synthesis of such precursors can be approached in several ways. For instance, the reaction of aryl vinyl ketones with phosphine oxides can lead to the desired β-ketophosphine oxide structure. mdpi.com

Another strategy involves the preparation of phosphonic acid derivatives that can be subsequently converted to the target phosphinanone. For example, the synthesis of tris(2-carboxyethyl)phosphine (B1197953) hydrochloride has been reported, which involves the alkylation of tetrakis(hydroxymethyl)phosphonium (B1206150) chloride followed by hydrolysis. google.com While this specific compound is not a direct precursor, the methodology for introducing carboxyethyl groups onto a phosphorus center is relevant. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has also been described, showcasing methods for creating molecules with a propanoic acid chain attached to a substituted carbon, a structural feature analogous to what would be needed for a phosphinanone precursor.

The synthesis of 3-amino-3-(4-cyanophenyl)propanoic acid derivatives provides another example of the preparation of functionalized propanoic acid structures. nih.gov These synthetic strategies can be adapted to prepare precursors like phenyl(3-carboxyethyl)phosphine oxide. Such a precursor, containing both the phenylphosphine oxide group and a carboxylic acid function, could potentially be cyclized to form the desired this compound through an intramolecular acylation reaction.

The table below summarizes some of the key precursors and their synthetic relevance to this compound.

| Precursor Type | General Structure | Synthetic Relevance |

| β-Ketophosphine Oxide | R₂P(O)CH₂CH₂C(O)R' | Direct precursor to the phosphinanone ring system. |

| Carboxyethylphosphine Derivative | R₂P(O)CH₂CH₂COOH | Can be cyclized to form the phosphinanone ring via intramolecular acylation. |

| Functionalized Propanoic Acid | Ar-CH(R)-CH₂COOH | Demonstrates methods for creating the carbon backbone of the phosphinanone ring. |

Strategies for the Enantioselective Synthesis of P Stereogenic Derivatives of 1 Phenylphosphinan 4 One 1 Oxide

Asymmetric Deprotonation Approaches

A prominent strategy for inducing chirality at the phosphorus atom in 1-phenylphosphinan-4-one 1-oxide involves the asymmetric deprotonation of the P-prochiral phosphinanone. This method leverages chiral bases to selectively remove a proton, leading to the formation of a chiral enolate that can be trapped to yield a P-stereogenic product. nih.govacs.org

Chiral Lithium Amide Mediated Desymmetrization of P-Prochiral Phosphinanones

The desymmetrization of prochiral ketones using chiral lithium amides is a well-established method for creating stereocenters. acs.org This approach has been successfully extended to P-heterocyclic ketones like this compound. acs.orgrsc.orgiupac.org The process involves the asymmetric deprotonation of the phosphinanone by a chiral lithium amide, followed by quenching the resulting enolate with an electrophile, such as trimethylsilyl (B98337) chloride (TMSCl), to form a silyl (B83357) enol ether. acs.org

The enantioselectivity of this desymmetrization is highly dependent on the structure of the chiral lithium amide. C2-symmetric lithium bis(α-arylethyl)amides have shown particular promise. acs.org For instance, in the desymmetrization of a phosphinanone sulfide (B99878) derivative, the use of lithium amides derived from (S,S)-bis(α-arylethyl)amines resulted in high enantiomeric excesses (ee). acs.org Specifically, the lithium amide derived from (S,S)-5 achieved an 87% ee, while the one from (S,S)-6 gave a 76% ee. acs.org In contrast, the desymmetrization of the corresponding phosphinanone borane (B79455) adduct under the same conditions generally resulted in lower enantioselectivities, with the best results again obtained with amides from (S,S)-5 (61% ee) and (S,S)-6 (52% ee). acs.org

Table 1: Enantioselective Desymmetrization of Phosphinanone Derivatives Mediated by Chiral Lithium Amides

| Phosphinanone Derivative | Chiral Amine | Product | Enantiomeric Excess (ee) |

| Sulfide 1c | (S,S)-5 | Silyl Enol Ether 2c | 87% |

| Sulfide 1c | (S,S)-6 | Silyl Enol Ether 2c | 76% |

| Borane 1b | (S,S)-5 | Silyl Enol Ether 2b | 61% |

| Borane 1b | (S,S)-6 | Silyl Enol Ether 2b | 52% |

Data sourced from a study on the desymmetrization of phosphinanone derivatives. acs.org

Enantioselective Generation and Trapping of Enolates

The core of the asymmetric deprotonation strategy lies in the enantioselective generation of a lithium enolate, which is then trapped to yield the final P-stereogenic product. acs.org The reaction is typically carried out at low temperatures, such as -78 °C, in a suitable solvent like tetrahydrofuran (B95107) (THF). acs.org The choice of the chiral amine, which forms the active chiral lithium amide base upon reaction with n-butyllithium (n-BuLi), is critical for achieving high enantioselectivity. acs.org

Research has shown that monoamines often provide better enantioselectivities compared to diamines in the desymmetrization of these phosphinanone systems. acs.org The process involves the irreversible asymmetric deprotonation to form a lithiated species, followed by rapid quenching with an electrophile. nih.gov This kinetic control is crucial for the success of the asymmetric transformation. orgsyn.org

Organocatalytic Asymmetric Halogenation and Subsequent Elimination

An alternative and powerful approach to synthesize P-stereogenic phosphinanone derivatives involves an initial organocatalytic asymmetric α-halogenation of the parent ketone. acs.org This introduces a chiral center adjacent to the carbonyl group, which can then be used to induce chirality at the phosphorus atom through subsequent transformations. chemrxiv.org

Development of Chiral Organocatalysts for α-Halogenation

The field of organocatalysis has provided a wealth of chiral catalysts capable of promoting enantioselective α-functionalization of carbonyl compounds. nih.govmdpi.com In the context of this compound, chiral organocatalysts, such as hydrogen-bond-donor catalysts, can be employed to achieve the asymmetric α-halogenation. chemrxiv.orgchemrxiv.org These catalysts activate the substrate towards nucleophilic attack by a halogenating agent in an enantioselective manner. nih.gov The development of novel bifunctional iminophosphorane (BIMP) catalysts also represents a significant advancement in the desymmetrization strategy for constructing P-stereogenic compounds. nih.gov

One-Pot Dehydrohalogenation to Yield 1-Phenylphosphin-2-en-4-one 1-Oxide

This two-step, one-pot process, combining organocatalytic asymmetric halogenation and dehydrohalogenation, provides a versatile and efficient route to optically active P-stereogenic phosphin-2-en-4-ones.

Resolution of Racemic 1 Phenylphosphin 2 En 4 One 1 Oxide

Diastereomeric Complex Formation for Chiral Separation

Application of Chiral Auxiliaries, such as (R,R)-TADDOL

In the resolution of racemic 1-phenylphosphin-2-en-4-one 1-oxide, (4R,5R)-(-)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, commonly known as (R,R)-TADDOL, has proven to be a highly effective chiral auxiliary. ethz.chnih.gov This C2-symmetric diol is capable of forming diastereomeric host-guest complexes with the enantiomers of the phosphinane oxide.

The formation of these complexes is driven by intermolecular interactions, such as hydrogen bonding, between the hydroxyl groups of the TADDOL and the phosphoryl oxygen of the phosphinane oxide. The distinct spatial arrangement of the substituents on the chiral phosphorus atom in the (R) and (S) enantiomers of 1-phenylphosphinan-4-one 1-oxide leads to the formation of two different diastereomeric complexes with (R,R)-TADDOL: [(R)-1-phenylphosphinan-4-one 1-oxide]·[(R,R)-TADDOL] and [(S)-1-phenylphosphinan-4-one 1-oxide]·[(R,R)-TADDOL].

Fractional Crystallization Techniques for Diastereomer Enrichment

The differing solubilities of the two diastereomeric complexes in a given solvent system allow for their separation by fractional crystallization. ethz.chnih.gov This technique relies on the careful selection of solvents to maximize the difference in solubility between the diastereomers.

For the resolution of 1-phenylphosphin-2-en-4-one 1-oxide with (R,R)-TADDOL, a mixture of solvents is typically employed. By carefully controlling the temperature and concentration, one of the diastereomeric complexes will preferentially crystallize out of the solution, leaving the other diastereomer enriched in the mother liquor.

For instance, starting with equimolar amounts of racemic 1-phenylphosphin-2-en-4-one 1-oxide and (R,R)-TADDOL in a hot solution of ethyl acetate (B1210297) and chloroform, the addition of hexane (B92381) can induce the precipitation of one of the diastereomeric complexes. acs.org Through subsequent recrystallizations, the diastereomeric excess (d.e.) of the crystallized complex can be significantly increased, leading to the isolation of a diastereomerically pure complex. acs.org

Enantiomer Liberation and Purification via Chromatographic Methods

Once a diastereomerically pure complex is obtained, the next step is to liberate the desired enantiomer of this compound from the chiral auxiliary. This is typically achieved using chromatographic techniques, most commonly flash column chromatography on silica (B1680970) gel. ethz.chnih.govresearchgate.net

The diastereomeric complex is dissolved in a suitable solvent and loaded onto a silica gel column. An appropriate eluent system is then used to separate the enantiomer from the (R,R)-TADDOL. The difference in polarity between the phosphinane oxide and the TADDOL allows for their effective separation. The fractions containing the pure enantiomer are collected, and the solvent is evaporated to yield the enantiomerically pure product. This process can furnish the individual enantiomers with high enantiomeric excess (e.e.). ethz.chnih.gov

| Enantiomer | Enantiomeric Excess (e.e.) | Isolated Yield |

| Enantiomer 1 | 99.1% | 62% |

| Enantiomer 2 | 99.9% | 59% |

| Table 1: Enantiomeric excess and isolated yields for the resolution of 1-phenylphosphin-2-en-4-one 1-oxide. ethz.chnih.gov |

Recovery and Recycling of Chiral Resolving Agents

A key consideration in industrial and sustainable chemistry is the ability to recover and reuse the often-expensive chiral resolving agent. In the resolution of this compound, the (R,R)-TADDOL auxiliary can be recovered during the chromatographic separation step.

Stereochemical and Conformational Elucidation Via Advanced Spectroscopic and Crystallographic Techniques

X-ray Single-Crystal Diffraction Analysis for Absolute Configuration Determination

Detailed X-ray single-crystal diffraction data for 1-Phenylphosphinan-4-one 1-oxide is not extensively available in the referenced literature. However, analysis of closely related structures provides a framework for understanding its potential solid-state characteristics. For instance, the crystal structure of its unsaturated analog, 1-phenylphosphin-2-en-4-one 1-oxide, has been determined, offering insights into the behavior of the phosphinanone ring system. mdpi.com

Analysis of Conformational Diversity in the Solid State

Specific studies on the conformational diversity of this compound in the solid state are not presently found in public literature. However, research on the diastereomeric complexes of the related 1-phenylphosphin-2-en-4-one 1-oxide with (4R,5R)-(−)-2,2-dimethyl-α,α,α′,α′-tetraphenyl-dioxolan-4,5-dimethanol (R,R-TADDOL) has revealed significant conformational flexibility. mdpi.com This suggests that the saturated ring of this compound may also exhibit conformational polymorphism in its crystalline form.

Pseudorotational and Conformational Changes of the Phosphin-2-en-4-one Ring

While direct analysis of the pseudorotational and conformational changes of the phosphinan-4-one ring in this compound is not documented, the study of its derivative, 1-phenylphosphin-2-en-4-one 1-oxide, provides valuable comparative data. In the diastereomeric complexes of this unsaturated analog, the P-phenyl substituent has been observed in both pseudoequatorial and pseudoaxial positions, indicating a flexible phosphinenone cyclic skeleton. mdpi.com This flexibility allows the molecule to adopt various conformations to achieve better fitting within the crystal lattice. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

Insights from ¹H, ¹³C, and ³¹P NMR Spectra

For phosphine (B1218219) oxides, the phosphorus atom introduces characteristic couplings to adjacent protons and carbons, which are invaluable for structural assignment.

¹H NMR: The proton spectra of phosphine oxides show distinct coupling constants between phosphorus and hydrogen atoms (J-coupling), which are dependent on the number of bonds separating the nuclei.

¹³C NMR: Similarly, ¹³C NMR spectra exhibit P-C coupling constants that provide information about the carbon skeleton and its proximity to the phosphorus center.

³¹P NMR: ³¹P NMR is particularly informative for phosphorus-containing compounds, offering a wide chemical shift range that is sensitive to the electronic environment and oxidation state of the phosphorus atom. oxinst.comhuji.ac.il The chemical shifts for tetracoordinated pentavalent phosphorus compounds, such as phosphine oxides, typically appear in a characteristic range. youtube.com

Although specific spectral data for this compound is not provided in the search results, the synthesis of its unsaturated analog, (rac)-1-Phenylphosphin-2-en-4-one 1-oxide, starts from this compound, implying its existence and potential for characterization. mdpi.com

Interactive Data Table: Representative NMR Data for Related Phosphine Oxides

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Triphenylphosphine oxide | ¹³C | 132.7 (d, JP–C = 98.4 Hz) | JP–C = 98.4 |

| 131.7 (d, JP–C = 2.6 Hz) | JP–C = 2.6 | ||

| 130.6 (d, JP–C = 9.3 Hz) | JP–C = 9.3 | ||

| 128.6 (d, JP–C = 11.6 Hz) | JP–C = 11.6 | ||

| ³¹P | 32.0 | ||

| (rac)-1-Phenylphosphin-2-en-4-one 1-oxide | ³¹P | Not Specified |

Note: This table presents data for related compounds to illustrate typical spectral features, as specific data for this compound was not found. rsc.org

Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) for Enantiomeric Purity Assessment

The enantiomeric purity of P-stereogenic compounds like this compound is crucial for many applications and is commonly determined using Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC). nih.govacs.org

While specific methods for the enantioseparation of this compound are not detailed in the available literature, the resolution of its analog, 1-phenylphosphin-2-en-4-one 1-oxide, has been successfully achieved. The enantiomers of this related compound were separated using a CHIRALCEL-OD-H column, yielding enantiomeric excesses (e.e.) of 99.1% and 99.9%. mdpi.com This demonstrates the applicability of polysaccharide-based chiral stationary phases for the resolution of this class of compounds. The development of a successful CSP-HPLC method would typically involve screening various chiral columns and mobile phase compositions to achieve optimal separation of the enantiomers. nih.govacs.org

Reactivity and Synthetic Utility of 1 Phenylphosphinan 4 One 1 Oxide and Its Derivatives

Alpha-Functionalization Reactions

The position adjacent to the carbonyl group (the alpha-position) in 1-phenylphosphinan-4-one 1-oxide is a key site for chemical modification.

Selective Bromination and Dehydrobromination Pathways

The synthesis of the important derivative, 1-phenylphosphin-2-en-4-one 1-oxide, is readily achieved through a two-step process involving the alpha-functionalization of this compound. mdpi.com The first step is a selective bromination at the alpha-position to yield 3-bromo-1-phenylphosphinan-4-one 1-oxide. mdpi.com This is followed by a thermal in situ dehydrobromination, where hydrogen bromide is eliminated from the molecule to introduce a double bond, resulting in the formation of racemic 1-phenylphosphin-2-en-4-one 1-oxide in good yield. mdpi.com

Cycloaddition Reactions of 1-Phenylphosphin-2-en-4-one 1-Oxide

The introduction of the carbon-carbon double bond in 1-phenylphosphin-2-en-4-one 1-oxide activates it for a variety of cycloaddition reactions, making it a valuable synthon for constructing polycyclic phosphorus heterocycles.

Utility as an Activated Dienophile in [4+2] Cycloadditions

1-Phenylphosphin-2-en-4-one 1-oxide, bearing a conjugated C=C-C=O system, functions as an activated dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netlibretexts.orgorganic-chemistry.org This reactivity allows for the straightforward synthesis of bicyclic and tricyclic phosphorus-containing compounds. mdpi.comnih.gov The presence of electron-withdrawing groups on the dienophile generally facilitates these reactions. organic-chemistry.orglibretexts.org The reaction involves the 4 π-electrons of a conjugated diene and the 2 π-electrons of the dienophile. organic-chemistry.org Both racemic and enantiopure forms of 1-phenylphosphin-2-en-4-one 1-oxide can be used, providing access to a range of stereochemically defined products. mdpi.comnih.gov

Hetero-Diels-Alder Reactions with Thiochalcones

In addition to standard Diels-Alder reactions, 1-phenyl-4H-phosphinin-4-one 1-oxide, a related derivative, participates in hetero-Diels-Alder reactions with thiochalcones. mdpi.comresearchgate.net In these reactions, the thiochalcone acts as the heterodiene. mdpi.com These reactions, typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures, lead to the formation of novel bicyclic P,S-heterocycles that contain fused thiopyran and phosphinine rings. mdpi.com The reactions proceed with high regio- and stereoselectivity. mdpi.comresearchgate.net

Regio- and Stereoselectivity in Cycloaddition Processes

The cycloaddition reactions involving these phosphinone derivatives exhibit a high degree of control over the spatial arrangement of atoms in the product.

In the hetero-Diels-Alder reactions of 1-phenyl-4H-phosphinin-4-one 1-oxide with thiochalcones, the process is highly regio- and stereoselective. mdpi.comresearchgate.net X-ray crystal structure analysis of the products has confirmed a concerted mechanism. mdpi.com The preferred pathway involves an endo approach of the heterodiene from the less sterically hindered P=O side of the phosphininone molecule. mdpi.com This selective approach from the face of the molecule bearing the P=O group is a common feature in the cycloadditions of α,β-unsaturated P-heterocyclic dienophiles. mdpi.com

Similarly, the [4+2] cycloadditions of 1-phenylphosphin-2-en-4-one 1-oxide with dienes also proceed with controlled stereochemistry. mdpi.comnih.gov The endo-selective nature of the cycloaddition has been established through X-ray crystallography, with the diene approaching from the P=O face of the dienophile. nih.gov The cis/trans-fusion of the resulting phosphadecalone rings can be selectively controlled by adjusting the reaction conditions. mdpi.comnih.gov

Microwave-Assisted Cycloadditions for Phosphadecalone Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate cycloaddition reactions and improve yields. uzh.chcem.comrsc.org In the synthesis of phosphadecalones, microwave-assisted [4+2] cycloadditions of 1-phenylphosphin-2-en-4-one 1-oxide with various dienes have proven to be highly effective. mdpi.com

For instance, the reaction of racemic 1-phenylphosphin-2-en-4-one 1-oxide with isoprene (B109036) in toluene (B28343) under microwave irradiation at 110-120 °C yields the corresponding cis-fused cycloadduct in high yield with excellent cis/trans selectivity. mdpi.com Similarly, enantiomerically pure P-stereogenic phosphadecalones can be synthesized by reacting enantiopure 1-phenylphosphin-2-en-4-one 1-oxide with butadiene under microwave conditions. mdpi.com Fine-tuning the reaction parameters, such as temperature and time, allows for the selective formation of either cis- or trans-fused phosphadecalone products. mdpi.com

Table 1: Microwave-Assisted Cycloaddition of rac-1-Phenylphosphin-2-en-4-one 1-oxide with Dienes

| Diene | Product | Yield (%) | cis/trans Ratio |

|---|---|---|---|

| Isoprene | cis-fused cycloadduct 10 | 92 | 94:6 |

| 1,3-Pentadiene | cycloadduct 11 | - | - |

| Butadiene | (RP)-cis- and (RP)-trans-8 | 97.5 | 56:44 |

Data sourced from MDPI mdpi.com

Formation of Novel Bicyclic and Tricyclic P-Heterocycles (e.g., P,S-Heterocycles, Phosphadecalones)

This compound and its derivatives are valuable building blocks for constructing novel bicyclic and tricyclic phosphorus-containing heterocycles. These reactions often proceed with high regio- and stereoselectivity, offering access to complex molecular architectures.

A notable application is the synthesis of bicyclic P,S-heterocycles. For instance, 1-phenyl-4H-phosphinin-4-one 1-oxide undergoes highly regio- and stereoselective hetero-Diels-Alder reactions with thiochalcones. nih.govuzh.chmdpi.comnih.gov These reactions, typically conducted in THF at 60 °C, yield previously unknown bicyclic systems containing fused thiopyran and phosphinine rings. nih.govuzh.chmdpi.comnih.gov X-ray crystallography has been instrumental in unambiguously determining the stereochemistry of the resulting cycloadducts. nih.govuzh.chmdpi.com The observed stereoselectivity is explained by a concerted mechanism involving an endo approach of the heterodiene from the less sterically hindered side of the P=O group. nih.govuzh.chmdpi.com

Similarly, 1-phenylphosphin-2-en-4-one 1-oxide serves as an activated dienophile in [4+2] cycloaddition reactions with various dienes. researchgate.net This approach provides a stereoselective and scalable route to phosphorus-containing bicyclic and tricyclic compounds, such as phosphadecalones and phosphahexahydrochrysenes. researchgate.net The stereochemical outcome of these reactions, specifically the cis/trans-fusion of the resulting rings, can be controlled by adjusting the reaction conditions, particularly when using microwave assistance. researchgate.net For example, the reaction of 1-phenylphosphol-2-ene 1-oxide with in situ-generated α-oxy-o-xylylene leads to a tricyclic P-heterocycle in high yield. mdpi.com

The reactivity of these systems is influenced by the structural features of the phosphinanone ring. The presence of a conjugated C=C-C=O unit in 1-phenylphosphin-2-en-4-one 1-oxide enhances its reactivity in Diels-Alder reactions through electronic activation. researchgate.net This enhanced reactivity is a significant advantage over five-membered phosphorus-containing counterparts, which often require harsh reaction conditions and exhibit limited reactivity. researchgate.net

Table 1: Examples of Bicyclic and Tricyclic P-Heterocycle Formation

| Reactants | Product Type | Key Features |

| 1-Phenyl-4H-phosphinin-4-one 1-oxide + Thiochalcones | Bicyclic P,S-Heterocycles | High regio- and stereoselectivity, fused thiopyran and phosphinine rings. nih.govuzh.chmdpi.comnih.gov |

| 1-Phenylphosphin-2-en-4-one 1-oxide + Acyclic/Cyclic Dienes | Phosphadecalones, Phosphahexahydrochrysenes | Stereoselective, scalable, controllable cis/trans-fusion. researchgate.net |

| 1-Phenylphosphol-2-ene 1-oxide + α-Oxy-o-xylylene | Tricyclic P-Heterocycle | High yield. mdpi.com |

Stereoretentive Transformations and Functional Group Interconversions

The phosphinanone framework allows for a variety of stereoretentive transformations and functional group interconversions, enabling the synthesis of diverse and functionally rich phosphorus heterocycles.

Reductive Processes on the Phosphin-2-en-4-one System

The reduction of the phosphin-2-en-4-one system can be achieved with high stereoselectivity, often proceeding with retention of configuration at the phosphorus center. researchgate.netnih.gov The choice of reducing agent is crucial in determining the outcome and can influence the reaction's stereospecificity. rsc.org Various reducing systems have been developed for the reduction of phosphine (B1218219) oxides to phosphines, with some methods offering high chemoselectivity and tolerance for other functional groups. researchgate.netnih.govrsc.org For instance, the InBr3/TMDS system has been shown to be effective for the reduction of various tertiary phosphine oxides. researchgate.net Another powerful and chemoselective reductant is 1,3-diphenyl-disiloxane (DPDS), which can reduce phosphine oxides with retention of configuration even in the presence of sensitive functional groups like aldehydes and nitriles. nih.gov

Post-Cycloaddition Isomerization and Deoxygenation

Following cycloaddition reactions, the resulting phosphinanone derivatives can undergo further transformations. Isomerization and deoxygenation are common post-cycloaddition modifications that can lead to new structural motifs. The deoxygenation of the P=O group to a trivalent phosphine is a key transformation that can significantly alter the chemical properties and reactivity of the molecule. rsc.org This reduction can be accomplished using various reagents, and the stereochemical outcome (retention or inversion) at the phosphorus atom depends on the specific reducing agent and reaction conditions. researchgate.netrsc.org

Chemical Correlation for Stereochemical Assignment

The determination of the absolute and relative stereochemistry of the newly formed chiral centers in the products derived from this compound is a critical aspect of their synthesis. Chemical correlation is a powerful tool for establishing these stereochemical assignments. This involves converting the product of unknown stereochemistry into a compound whose stereochemistry is already known, or vice versa, through a series of stereochemically well-defined reactions.

For example, the stereochemical structures of bicyclic P,S-heterocycles obtained from the hetero-Diels-Alder reaction of 1-phenyl-4H-phosphinin-4-one 1-oxide have been unambiguously assigned using X-ray single-crystal analysis. nih.govuzh.chmdpi.com This crystallographic data can then serve as a reference point for assigning the stereochemistry of related compounds through chemical correlation. By performing reactions with known stereochemical outcomes, such as reductions or other functional group interconversions, on the crystallographically characterized compounds, a network of stereochemically correlated molecules can be established. This approach provides a reliable method for assigning the stereochemistry of new products without the need for crystallographic analysis in every case.

Theoretical and Computational Investigations

Mechanistic Studies of Stereoselective Reactions

While dedicated mechanistic studies on the stereoselective reactions of 1-phenylphosphinan-4-one 1-oxide are not extensively documented in the literature, its role as a precursor in the synthesis of other chiral phosphorus compounds provides insight into its reactivity and the stereochemical challenges involved.

One notable reaction is the conversion of this compound to 1-phenylphosphin-2-en-4-one 1-oxide. This transformation is typically achieved through an α-bromination of the phosphinanone ring followed by dehydrobromination. mdpi.com Although this specific reaction is not detailed as stereoselective, a related process, the asymmetric desymmetrization of the corresponding 1-phenylphosphinan-4-one 1-sulfide, offers valuable information. The attempt to produce an optically active 1-phenylphosphin-2-en-4-one 1-oxide from its saturated precursor via a similar desymmetrization process resulted in a low enantiomeric excess of only 55%. mdpi.com This suggests that achieving high stereoselectivity in reactions involving the functionalization of the this compound core is challenging.

The low enantioselectivity points to a small energy difference between the transition states leading to the two enantiomeric products. Computational modeling, such as Density Functional Theory (DFT), could be employed to investigate the reaction mechanism and elucidate the factors governing the stereochemical outcome. Such studies would involve mapping the potential energy surface of the reaction, locating the transition states for the formation of both enantiomers, and calculating their relative energies. The small energy difference would likely be reflected in the calculated transition state energies, confirming the experimental observations.

Conformational Analysis and Energy Landscapes of P-Heterocycles

The conformational preferences of the six-membered phosphinane ring in this compound are crucial for understanding its reactivity. While direct computational studies on this specific molecule are scarce, extensive research on the closely related unsaturated analogue, 1-phenylphosphin-2-en-4-one 1-oxide, provides significant insights. mdpi.comresearchgate.net

X-ray crystallographic analysis of the diastereomeric complexes of (R)- and (S)-1-phenylphosphin-2-en-4-one 1-oxide with a chiral resolving agent revealed that the P-phenyl substituent can occupy either a pseudoequatorial or a pseudoaxial position. researchgate.net In the complex with the (R)-enantiomer, the P-phenyl group was found exclusively in a pseudoequatorial orientation. researchgate.net Conversely, in the complex with the (S)-enantiomer, the P-phenyl group was observed in both pseudoequatorial and pseudoaxial positions within the crystal lattice. researchgate.net This indicates a considerable conformational flexibility of the phosphinane ring system.

For the saturated this compound, it is expected that the phosphinane ring adopts a chair-like conformation to minimize steric strain. In this conformation, the bulky phenyl group at the phosphorus atom can exist in either an axial or an equatorial position. The relative energies of these two conformers would determine the conformational equilibrium.

Computational methods are ideally suited to explore the energy landscape of this compound. By performing geometry optimizations and frequency calculations for both the axial and equatorial conformers, their relative stabilities can be determined. It is generally expected that the equatorial conformer would be more stable due to reduced 1,3-diaxial interactions. The energy difference between these conformers, ΔE, can be calculated, providing the equilibrium constant for the conformational interchange.

Table 1: Postulated Conformational Analysis Data for this compound

| Conformer | P-Phenyl Position | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| A | Equatorial | 0.00 (hypothetical) | P-C-C-C, C-P-C-C |

| B | Axial | > 0 (hypothetical) | P-C-C-C, C-P-C-C |

Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be obtained from a detailed computational conformational analysis. The actual values would need to be determined through specific calculations.

Prediction of Reactivity and Stereochemical Outcomes

Computational chemistry can be a powerful predictive tool for understanding the reactivity and stereochemical outcomes of reactions involving this compound. By modeling the interactions of the molecule with various reagents, it is possible to predict which reaction pathways are more favorable and which stereoisomers are likely to be formed in excess.

The previously mentioned low enantiomeric excess (55% ee) in the asymmetric desymmetrization to the corresponding enone oxide is a key piece of experimental data that can be rationalized through computational modeling. mdpi.com A theoretical investigation would likely reveal that the transition states leading to the (R) and (S) products are very close in energy, thus explaining the modest stereoselectivity.

Furthermore, computational models can be used to predict the outcome of other stereoselective reactions, such as reductions of the ketone functionality. The approach of a reducing agent to the carbonyl group can occur from two different faces of the molecule, leading to the formation of two diastereomeric alcohol products. The stereochemical outcome will be dictated by the steric and electronic properties of the phosphinanone ring.

By calculating the energies of the transition states for the attack of a hydride reagent from both the axial and equatorial directions, the preferred pathway and the major diastereomeric product can be predicted. Factors such as the orientation of the P-phenyl group and the phosphoryl oxygen will significantly influence the accessibility of the carbonyl group.

Table 2: Predicted Stereochemical Outcomes for the Reduction of this compound

| Reducing Agent | Predicted Major Diastereomer | Predicted Diastereomeric Excess (%) | Computational Method |

| NaBH₄ | cis-alcohol (hypothetical) | > 50 (hypothetical) | DFT (B3LYP/6-31G) |

| L-Selectride® | trans-alcohol (hypothetical) | > 90 (hypothetical) | DFT (B3LYP/6-31G) |

Note: The data in this table is hypothetical and illustrates how computational predictions could be presented. The actual outcomes would depend on detailed computational studies.

Future Prospects and Emerging Research Areas

Development of Advanced Catalytic Methods for Asymmetric Synthesis

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly for pharmaceutical and materials applications. nih.gov The development of catalytic asymmetric methods for the synthesis of P-stereogenic compounds, including phosphinanone derivatives, is a significant and challenging frontier. nih.govnih.gov Current research focuses on creating highly efficient and selective catalytic systems to control the stereochemistry at the phosphorus center.

One promising approach involves transition-metal-catalyzed reactions using chiral ligands. nih.gov For instance, molybdenum-catalyzed asymmetric ring-closing metathesis (ARCM) has been successfully used to create P-stereogenic phosphinates and phosphine (B1218219) oxides in five-, six-, and seven-membered rings with high enantioselectivity (up to 98% ee). nih.gov This method represents a significant advance in inducing chirality at a heteroatom and could be adapted for the asymmetric synthesis of 1-phenylphosphinan-4-one 1-oxide precursors. nih.gov Another strategy is the use of chiral nucleophilic catalysts in dynamic kinetic asymmetric transformations (DKAT) to couple racemic H-phosphinates with alcohols, yielding chiral phosphonate (B1237965) products. nih.gov Although initial results have shown modest enantioselectivity, this approach has great potential for producing enantioenriched phosphate (B84403) mimics. nih.gov

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. nih.govnih.gov Chiral phosphoric acids (CPAs), particularly those with C2-symmetry derived from scaffolds like BINOL, have been extensively used. nih.gov However, researchers are now designing C1-symmetrical chiral thiophosphorus acids to overcome the limitations of C2-symmetric catalysts, such as high molecular weight and cost. nih.gov Furthermore, isothiourea-catalyzed formal [2+2] cycloadditions have been developed for the highly diastereo- and enantioselective synthesis of β-lactones bearing a phosphonate group, demonstrating the potential of organocatalysis in constructing complex phosphorus-containing molecules with high stereocontrol. rsc.org These advancements in asymmetric catalysis, summarized in the table below, pave the way for future innovations in the stereocontrolled synthesis of this compound and its derivatives.

| Catalytic Method | Catalyst/Reagent Type | Key Features | Potential Relevance to this compound |

|---|---|---|---|

| Asymmetric Ring-Closing Metathesis (ARCM) | Chiral Molybdenum Complexes | Forms cyclic P-heterocycles with high enantioselectivity (up to 98% ee). nih.gov | Direct asymmetric synthesis of the phosphinane ring system. |

| Dynamic Kinetic Asymmetric Transformation (DKAT) | Chiral Nucleophilic Catalysts | Couples racemic H-phosphinates with alcohols to create P-stereogenic centers. nih.gov | Enantioselective synthesis of precursors with a chiral phosphorus atom. |

| Asymmetric Organocatalysis | Chiral Phosphorus Acids (CPAs) | Metal-free catalysis for various enantioselective transformations. nih.gov | Greener and potentially more versatile synthetic routes. |

| Asymmetric Diels-Alder Reaction | Chiral Dienophiles | Straightforward synthesis of P-chiral polycyclic 7-phosphanorbornenes. rsc.orgrsc.org | Access to complex polycyclic phosphine derivatives as synthetic precursors. |

Exploration of Novel Reaction Pathways for Complex P-Heterocycle Construction

The construction of the phosphinane ring and other complex P-heterocycles is central to advancing the chemistry of compounds like this compound. Researchers are continuously exploring novel synthetic routes that offer greater efficiency, modularity, and access to structural diversity. researchgate.netfrontiersin.org

One area of intense research is the development of one-pot sequential reactions catalyzed by transition metals like palladium. mdpi.com These methods allow for the construction of complex heterocyclic architectures from simple starting materials in a single operation, which aligns with the principles of green chemistry by reducing waste and energy consumption. mdpi.com For example, cascade reactions involving Sonogashira coupling, azaenyne cycloisomerization, and Barton-Kellogg reaction have been used to create indazole-containing biheteroaryls, showcasing the power of sequential catalysis in building intricate molecular frameworks. mdpi.com Similar strategies could be envisioned for the modular synthesis of functionalized phosphinanes.

Another innovative approach involves the ring-opening of strained P-heterocycles like phosphiranium salts. nih.gov By using electrophilic phosphiranium salts with fluorinated benzyl (B1604629) groups, researchers have achieved C-centered ring-opening reactions with various weak nucleophiles, providing a direct route to diversely functionalized phosphines. nih.gov This strategy could potentially be extended to larger ring systems to introduce functional groups into pre-existing phosphinane scaffolds. Furthermore, photochemical ring expansion reactions offer a metal-free method for converting smaller heterocycles, like oxetanes, into larger ones, such as tetrahydrofurans, via ylide intermediates. rsc.org The mechanistic insights from these studies could inspire new ring expansion strategies for phosphorus heterocycles.

The synthesis of polycyclic heteroaromatic compounds (PHAs) also provides inspiration for new reaction pathways. acs.orgnih.gov Dehydrogenative annulations, which involve the intramolecular coupling of aromatic subunits, are a versatile method for creating fused ring systems. acs.org Applying such strategies to phosphorus-containing aromatics could lead to novel, complex P-heterocyclic structures with unique electronic properties. These emerging synthetic strategies are crucial for expanding the library of P-heterocycles and enabling the synthesis of derivatives with tailored properties. researchgate.net

| Reaction Pathway | Description | Key Advantages | Potential for P-Heterocycle Synthesis |

|---|---|---|---|

| Sequential One-Pot Catalysis | Multi-step reactions (e.g., Suzuki, Sonogashira) in a single pot catalyzed by metals like Palladium. mdpi.com | High efficiency, atom economy, reduced waste. mdpi.com | Modular construction of complex and functionalized phosphinane rings. |

| Ring-Opening of Phosphiranium Salts | Electrophilic phosphiranium salts react with nucleophiles to yield functionalized phosphines. nih.gov | Direct introduction of diverse functional groups. nih.gov | Functionalization of P-heterocyclic scaffolds. |

| Photochemical Ring Expansion | Metal-free expansion of small heterocycles (e.g., oxetanes) to larger rings via ylide intermediates. rsc.org | Mild, operationally simple, metal-free conditions. rsc.org | Synthesis of larger P-heterocycles from smaller precursors. |

| Dehydrogenative Annulation | Intramolecular coupling of aromatic subunits to form fused rings. acs.org | Versatile method for constructing polycyclic systems. acs.org | Access to novel polycyclic P-heterocycles with unique electronic properties. |

Potential Applications in Material Science or Ligand Design

The unique structural and electronic properties of P-heterocycles, such as this compound, make them attractive candidates for applications in material science and as ligands in homogeneous catalysis. acs.org The phosphorus atom's ability to exist in various oxidation states and coordination environments allows for the fine-tuning of electronic and steric properties. numberanalytics.comyoutube.com

In ligand design, phosphines are among the most important ligands for transition-metal-catalyzed reactions. gessnergroup.comsigmaaldrich.com The development of P-heterocyclic ligands allows for precise control over the chemo-, regio-, and enantioselectivity of catalytic reactions. acs.org The phosphinane scaffold can be systematically modified to create a library of ligands for various catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. acs.orgnumberanalytics.com Recent advances focus on creating ligands with strong donor abilities, such as ylide-substituted phosphines, which can generate highly active catalysts. youtube.comgessnergroup.com Furthermore, the development of late-stage diversification of phosphines through C-H activation provides a robust strategy for creating novel ligand libraries from common precursors. nih.gov

In material science, heterocyclic polycyclic aromatic compounds are utilized as functional chromophores and organic semiconductors. nih.gov The incorporation of heteroatoms like phosphorus into polycyclic aromatic frameworks can significantly alter their electronic structure, leading to materials with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). acs.org The synthesis of heterocyclic nanographenes and other large heteroaromatics points to the potential for developing novel materials based on P-heterocyclic building blocks. nih.gov The ability to synthesize functionalized phosphopolypeptides through ring-opening polymerization of N-carboxyanhydrides also opens doors to creating biomimetic materials with applications in biomineralization and drug delivery. rsc.org The versatility of P-heterocycles suggests that compounds derived from this compound could play a role in the next generation of advanced materials and catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.